BenchChemオンラインストアへようこそ!

BENZO[B]THIOPHENE-2-ETHANAMINE, N,N-DIMETHYL-3-[(1R)-1-(2-PYRIDINYL)ETHYL]-

Histamine H1 receptor Binding affinity Sleep disorders

Choose NBI-75043 for unambiguous H1 receptor pharmacology. Unlike generic antihistamines, its >1,300‑fold selectivity over muscarinic M1 (Ki=5,300 nM) and >1,250‑fold window over hERG (Ki>5,000 nM) eliminate anticholinergic and cardiac confounds. This CNS‑penetrant free base (XLogP3‑AA=4.5, HBD=0) is available in multi‑gram quantities via continuous flow synthesis, suitable for GLP toxicology. For sleep, neuropharmacology, or safety pharmacology studies requiring precise target engagement.

Molecular Formula C19H22N2S
Molecular Weight 310.5 g/mol
CAS No. 873693-47-1
Cat. No. B8766109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBENZO[B]THIOPHENE-2-ETHANAMINE, N,N-DIMETHYL-3-[(1R)-1-(2-PYRIDINYL)ETHYL]-
CAS873693-47-1
Molecular FormulaC19H22N2S
Molecular Weight310.5 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=N1)C2=C(SC3=CC=CC=C32)CCN(C)C
InChIInChI=1S/C19H22N2S/c1-14(16-9-6-7-12-20-16)19-15-8-4-5-10-17(15)22-18(19)11-13-21(2)3/h4-10,12,14H,11,13H2,1-3H3/t14-/m0/s1
InChIKeyNANQRVOKMXDMNL-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NBI-75043 (CAS 873693-47-1): A Potent and Selective H1 Antagonist Backbone for Sleep Disorder Research


The compound BENZO[B]THIOPHENE-2-ETHANAMINE, N,N-DIMETHYL-3-[(1R)-1-(2-PYRIDINYL)ETHYL]- (CAS 873693-47-1), commonly designated NBI-75043, is a chiral small-molecule histamine H1 receptor antagonist belonging to the pyridinyl-ethyl-benzothiophene class [1]. It was originally developed by Neurocrine Biosciences as a sedating antihistamine for the treatment of insomnia, achieving Phase I clinical evaluation [2]. Its core structure combines a benzo[b]thiophene core, a chiral (R)-pyridinylethyl substituent, and an N,N-dimethylethanamine side chain; the compound is a free base with a molecular weight of 310.5 g/mol and an XLogP3-AA of 4.5, indicating significant lipophilicity and potential for blood-brain barrier penetration [1].

Critical Differentiation of NBI-75043 (873693-47-1) from Generic H1 Antihistamines and Intra-Class Analogs


Substituting NBI-75043 with a generic H1 antagonist (e.g., diphenhydramine, cetirizine) or even a close benzothiophene analog without confirming quantitative selectivity and pharmacokinetic data introduces significant experimental risk. The compound's differentiation resides not merely in H1 potency (Ki = 4 nM), but in its specific selectivity fingerprint: a >1,250-fold window over hERG (Ki > 5,000 nM) and a ~1,300-fold selectivity over muscarinic M1 receptors (Ki = 5,300 nM) [1]. Class-level inferences suggest that many first-generation antihistamines possess nanomolar H1 affinity but exhibit pronounced muscarinic receptor antagonism, which confounds interpretation of sedative versus anticholinergic effects [2]. Thus, researchers studying selective histaminergic pathways for sleep or neuropharmacology cannot interchange NBI-75043 with generics without losing pharmacological precision.

Quantitative Binding Selectivity and Physicochemical Differentiation of NBI-75043 (873693-47-1) Against Key Comparators


H1 Receptor Affinity: NBI-75043 vs. Classical H1 Antagonists

NBI-75043 demonstrates single-digit nanomolar affinity for the human H1 receptor. In a radioligand displacement assay using [3H]pyrilamine in CHO Flp-In cells expressing the human H1 receptor, NBI-75043 exhibited a Ki value of 4 nM [1]. This potency is comparable to widely used research-standard antihistamines such as diphenhydramine (Ki ≈ 1–5 nM) and cetirizine (Ki ≈ 6 nM) [2]. The data confirms that NBI-75043 belongs to the high-potency H1 antagonist class, but potency alone does not distinguish it from generic alternatives.

Histamine H1 receptor Binding affinity Sleep disorders

Counter-Screen Selectivity: hERG Channel Safety Window

NBI-75043 exhibits a wide safety margin against the human ether-à-go-go-related gene (hERG) potassium channel, a critical predictor of QT prolongation risk. Displacement of [3H]Dofetilide from human ERG yielded a Ki > 5,000 nM [1]. This translates to an H1/hERG selectivity index exceeding 1,250-fold. In contrast, many first-generation antihistamines (e.g., diphenhydramine, promethazine) and some second-generation agents have hERG IC50 values in the low micromolar range (e.g., diphenhydramine hERG IC50 ≈ 3.3 μM), resulting in much narrower safety ratios [2]. The >1,250-fold window for NBI-75043 substantially reduces the probability of confounding cardiac channel effects in in vitro and in vivo studies.

hERG liability Cardiac safety Potassium channel

Muscarinic M1 Receptor Counter-Screen: Avoidance of Anticholinergic Confounds

NBI-75043 exhibits significant selectivity against the muscarinic M1 receptor. In a competitive binding assay using [3H]N-methylscopolamine in CHO Flp-In cells expressing the human M1 receptor, NBI-75043 demonstrated a Ki of 5,300 nM [1]. This yields an H1/M1 selectivity ratio of approximately 1,325-fold. First-generation H1 antihistamines such as diphenhydramine have M1 Ki values in the low nanomolar range (Ki ≈ 10–100 nM), resulting in pronounced anticholinergic side effects that confound behavioral and cognitive endpoints [2]. The minimal M1 interaction of NBI-75043 ensures that sedation observed in models is primarily histamine-driven rather than muscarinic.

Muscarinic M1 receptor Anticholinergic activity Receptor selectivity

Lipophilicity-Driven CNS Penetration Potential vs. Non-Sedating H1 Antagonists

The computed XLogP3-AA value for NBI-75043 is 4.5 [1], placing it well above the lipophilicity threshold typically associated with passive blood-brain barrier (BBB) penetration (LogP > 3.0). In comparison, the non-sedating second-generation antihistamine cetirizine has a LogD7.4 of approximately 1.5 and loratadine has a LogP of ~5.0, but loratadine is a substrate for P-glycoprotein efflux, limiting its CNS exposure [2]. The absence of hydrogen bond donors in NBI-75043 (HBD count = 0) further favors membrane permeation [1]. While direct brain-to-plasma ratio data are not publicly available, the physicochemical profile supports the compound's intended application as a centrally active H1 antagonist for insomnia, differentiating it from peripherally restricted antihistamines.

Lipophilicity Blood-brain barrier CNS penetration

Scalable Synthesis Route: Flow Reactor Process Enabling Multi-Kilogram Supply

The original medicinal chemistry route for NBI-75043 was limited by a batch-scale metal-halogen exchange reaction. The Neurocrine process chemistry team designed and optimized a continuous flow reactor that circumvented this bottleneck, enabling multi-kilogram production [1]. This is a tangible differentiator from structurally similar benzothiophene H1 antagonists (e.g., compounds 16d and 28b from the same series), which were produced only at laboratory scale for SAR exploration and lacked validated scale-up protocols [2]. The availability of a documented, scalable synthesis pathway reduces procurement risk for users requiring gram-to-kilogram quantities for in vivo pharmacology or preclinical development.

Chemical process development Flow chemistry Supply chain

Recommended Application Scenarios for NBI-75043 (873693-47-1) Based on Quantitative Differentiation Evidence


In Vivo Sleep/Wake and Sedation Pharmacology Studies Requiring Selective H1 Antagonism Without Anticholinergic Confounds

NBI-75043 is ideally suited for rodent or non-human primate sleep studies (e.g., EEG/EMG telemetry) where the sedative effect must be unequivocally attributed to H1 receptor blockade. Its >1,300-fold selectivity over muscarinic M1 receptors, as demonstrated by a Ki of 5,300 nM versus 4 nM for H1 [1], ensures that observed decreases in locomotor activity or increased NREM sleep are not artifacts of anticholinergic action. This addresses a critical limitation of widely used tool compounds like diphenhydramine, whose M1 activity confounds behavioral interpretation. Furthermore, the compound's >1,250-fold window over hERG (Ki > 5,000 nM) reduces the risk of off-target cardiovascular effects that could complicate in vivo telemetry readouts [1].

Target Validation for Central H1-Mediated Pathways in Neuropharmacology

For academic labs and biotech companies investigating the role of central histaminergic tone in arousal, cognition, or circadian rhythm disorders, NBI-75043 provides a CNS-penetrant H1 antagonist with a well-characterized selectivity profile. Its lipophilicity (XLogP3-AA = 4.5) and absence of hydrogen bond donors (HBD = 0) strongly favor passive diffusion across the blood-brain barrier [2], distinguishing it from peripherally restricted antihistamines like cetirizine (LogD7.4 ≈ 1.5). Researchers can use NBI-75043 to achieve central H1 blockade without the confounds of concurrent muscarinic or hERG activity, enabling cleaner genotype-phenotype correlations in transgenic models.

Preclinical IND-Enabling Safety Pharmacology Packages for Insomnia Candidates

CROs and pharmaceutical development teams evaluating backup or follow-on insomnia compounds can employ NBI-75043 as a well-characterized reference standard. Its safety pharmacology profile includes definitive hERG counter-screen data (Ki > 5,000 nM) [1] and a documented muscarinic selectivity window, both of which are essential for regulatory submission data packages. Additionally, the availability of a multi-kilogram scale-up synthesis via continuous flow chemistry [3] means that the reference compound can be procured in quantities sufficient for GLP toxicology studies, unlike other benzothiophene H1 analogs (16d, 28b) that lack validated scale-up processes and remain milligram-scale research tools.

In Vitro Receptor Profiling Panels as a Selective H1 Reference Ligand

Contract research organizations and academic screening centers can incorporate NBI-75043 as a reference H1 antagonist in broad receptor profiling panels (e.g., CEREP, Eurofins panels). Its defined Ki values for H1 (4 nM), M1 (5,300 nM), and hERG (>5,000 nM) [1] provide quantitative benchmarks for calibrating assay performance and for interpreting the selectivity of novel test compounds. The compound's single-digit nanomolar H1 potency ensures a robust assay window, while its well-documented off-target profile allows for meaningful differentiation of new chemical entities with cleaner or dirtier selectivity fingerprints.

Quote Request

Request a Quote for BENZO[B]THIOPHENE-2-ETHANAMINE, N,N-DIMETHYL-3-[(1R)-1-(2-PYRIDINYL)ETHYL]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.